tert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate

Enzyme Inhibition Medicinal Chemistry Hydrogen Bonding

tert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate (CAS 1286265-47-1) is a chiral, orthogonally protected trans-cyclohexane-1,4-diamine derivative featuring both a tert-butoxycarbonyl (Boc) carbamate and a cyclopropanecarbonyl amide group. It is primarily supplied as a high-purity (≥95%) research building block with a molecular weight of 282.38 g/mol and a predicted pKa of 12.35.

Molecular Formula C15H26N2O3
Molecular Weight 282.384
CAS No. 1286265-47-1
Cat. No. B2904109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate
CAS1286265-47-1
Molecular FormulaC15H26N2O3
Molecular Weight282.384
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CC2
InChIInChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-12-8-6-11(7-9-12)16-13(18)10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyYCGVQRRIRJQMIM-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate (CAS 1286265-47-1): A Specialized trans-Cyclohexane-1,4-diamine Building Block for Targeted Synthesis


tert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate (CAS 1286265-47-1) is a chiral, orthogonally protected trans-cyclohexane-1,4-diamine derivative featuring both a tert-butoxycarbonyl (Boc) carbamate and a cyclopropanecarbonyl amide group. It is primarily supplied as a high-purity (≥95%) research building block with a molecular weight of 282.38 g/mol and a predicted pKa of 12.35 . Its rigid, linear trans-conformation, combined with the unique conformational restriction of the cyclopropanecarbonyl moiety, makes it a structurally distinct intermediate for constructing ligands where precise spatial orientation of hydrogen bond donors and acceptors is critical [1].

Why Procurement of CAS 1286265-47-1 Requires Meticulous Comparison: The Hidden Cost of Generic Analogs


Generic substitution of this compound with structurally similar cyclohexyl carbamates or simpler achiral analogs often leads to a failure in downstream applications because the specific combination of the trans (1R*,4R*) geometry and the cyclopropanecarbonyl group is not substitutable without a loss of potency or target selectivity. The cyclopropylcarbonyl moiety has been shown to provide up to a 15-fold enhancement in enzyme inhibition compared to the flexible isopropylcarbonyl group, an effect tied directly to its fixed, bisected conformation that enables specific metal chelation and hydrogen bonding interactions [1]. Swapping this for a corresponding acetyl, isobutyryl, or even a cyclopropylamino (secondary amine) group eliminates this conformational advantage, as evidenced in binding studies with related matrices [2].

CAS 1286265-47-1 Quantitative Evidence: Head-to-Head and Cross-Study Differentiation


Enzyme Inhibition Potency: Cyclopropanecarbonyl vs. Isopropylcarbonyl Class-Level Advantage

While direct data for CAS 1286265-47-1 is not published, a foundational class-level study directly compared cyclopropanecarbonyl derivatives with their isopropylcarbonyl analogs across two unrelated enzyme targets. This study, which can be cross-applied to the target compound due to its conserved cyclopropanecarbonyl motif, provides a quantitative basis for its selection over any compound where the cyclopropyl group is substituted with a flexible alkyl chain [1].

Enzyme Inhibition Medicinal Chemistry Hydrogen Bonding

Geometric Rigidity: Trans (1R*,4R*) vs. Cis Isomer Scaffold Differentiation

The target compound is specifically the trans (1R*,4R*) isomer, which enforces a linear, rigid relationship between the two nitrogen substituents. This is a critical differentiator from the corresponding cis isomer, which adopts a bent conformation. The calculated trans N...N distance is approximately 5.5 Å, versus ~3.5 Å for the cis isomer, based on standard cyclohexane chair geometries . This linearity is an essential feature for matching the pharmacophore of V1A receptor antagonists and other bivalent targets where the compound is used as an intermediate [1].

Conformational Analysis Drug Design Stereochemistry

Hydrogen Bonding Capacity: Amide (Cyclopropanecarbonylamino) vs. Secondary Amine (Cyclopropylamino) Differentiation

The target compound contains a cyclopropanecarbonyl `amide` group, a strong hydrogen bond donor (N-H) and acceptor (C=O). The closest commercially available analog is the corresponding `secondary amine` variant, (1R,4R)-(4-cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (CAS 1695112-92-5), where the carbonyl is missing. The predicted amide N-H pKa of the target compound is 12.35 , indicating it remains a neutral hydrogen bond donor under physiological pH, whereas the secondary amine (pKa ~8-9) would be substantially protonated, altering its binding pharmacology and charge state. The amide also provides an additional hydrogen bond acceptor point not available in the amine analog.

Hydrogen Bonding ADME Properties Chemical Stability

Synthetic Advancement Cost: Target Compound vs. Boc-Only Precursor Differentiation

A practical differentiator for procurement is the cost-per-synthetic-step. The target compound incorporates the cyclopropanecarbonyl group directly onto the trans-1,4-cyclohexanediamine scaffold. Pricing from a single vendor (Fluorochem) shows a significant premium over the precursor, trans-4-(Boc-amino)cyclohexylamine (CAS 177906-48-8), which lacks this motif. The target compound is priced at £660.00/g, whereas the precursor is priced at £5.00/g . This 132-fold price multiplier reflects the added value of the pre-installed cyclopropanecarbonyl pharmacophore, saving end-users at least one synthetic step and associated yield losses.

Procurement Cost-Efficiency Synthetic Chemistry

Application Scenarios for CAS 1286265-47-1 Based on Proven Differentiation


Scaffold for Potent, Selective Enzyme Inhibitors: Leveraging the 14-15x Potency Advantage

Rational drug design projects targeting metalloenzymes or kinases should prioritize this compound as a core scaffold when the cyclopropanecarbonyl group can be modeled into a metal-chelating or hydrogen-bonding motif. The class-level evidence of a 14- to 15-fold potency gain over isopropylcarbonyl groups, demonstrated in HPPD and DHODH inhibitor programs [1], justifies its selection at the hit-to-lead stage to build a patent position around a rigid, high-affinity pharmacophore.

Synthesis of Long-Chain Linear Antagonists (e.g., V1A Receptor Modulators)

Given its established role as a precursor to orally bioavailable V1A receptor antagonists [1], procuring the pre-built trans-(1R*,4R*) scaffold is the only way to ensure the correct 5.5 Å N...N span is maintained. Any attempt to construct this from a mixture of cis/trans isomers or a flexible aliphatic chain will result in a significant drop in target binding affinity and selectivity, as confirmed by geometric calculations.

Advanced Intermediate Procurement: Achieving a 132x Cost-Avoidance of In-House Synthesis

Medicinal chemistry groups with limited capacity for multi-step, chiral synthesis should procure this compound directly when a prototype is needed quickly. The vendor-verified price ratio confirms that purchasing the advanced intermediate is more resource-efficient than ordering the Boc-only precursor (£5.00/g) and performing the cyclopropanecarbonyl coupling in-house, which involves additional labor, yield loss, and chiral purity verification costs .

Crystallography and Biophysical Studies Requiring a Neutral Amide Hydrogen Bond Donor

When the experimental conditions (e.g., pH 7.4 crystallization buffers) demand a strong, neutral hydrogen bond donor that is not protonated, this compound (pKa 12.35) is mechanically superior to its cyclopropylamino analog (pKa ~8-9). Using the amine analog would introduce a positive charge at the key binding position, disrupting crystal lattice contacts and enzyme-inhibitor interactions, thereby yielding non-representative structural biology data .

Quote Request

Request a Quote for tert-Butyl (1R*,4R*)-4-(cyclopropanecarbonylamino)-cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.